DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster)

Description

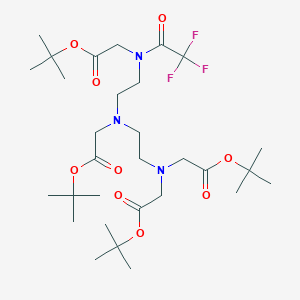

Diethylenetriaminetetraacetic Acid Trifluoroacetamide Tetra(tert-butyl Ester) (hereafter referred to as the "target compound") is a modified derivative of diethylenetriaminetetraacetic acid (DTTA), a hexadentate ligand known for its strong metal-chelating properties. The compound is functionalized with trifluoroacetamide and tetra(tert-butyl ester) groups, which confer distinct chemical and physical characteristics:

- Tetra(tert-butyl ester): Enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic matrices.

This modification strategy aims to balance metal-chelating efficacy with enhanced membrane permeability and stability in non-polar environments, making the compound suitable for applications in drug delivery, catalysis, and separation technologies.

Properties

IUPAC Name |

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52F3N3O9/c1-26(2,3)42-21(37)17-34(15-16-36(25(41)30(31,32)33)20-24(40)45-29(10,11)12)13-14-35(18-22(38)43-27(4,5)6)19-23(39)44-28(7,8)9/h13-20H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUGKILPDMMCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100255 | |

| Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-85-6 | |

| Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for Tert-Butyl Ester Protection

The tert-butyl ester group serves as a robust protecting moiety for carboxylic acids, enabling selective deprotection under acidic conditions. A foundational approach involves carboxymethylation of diethylenetriamine (DTPA precursors) with tert-butyl bromoacetate. Arano et al. demonstrated this via a stepwise alkylation process :

-

Trifluoroacetyl Protection : Diethylenetriamine is initially protected with ethyl trifluoroacetate to yield a mono-trifluoroacetyl intermediate.

-

Carboxymethylation : The protected amine undergoes exhaustive alkylation with tert-butyl bromoacetate in tetrahydrofuran (THF), forming four tert-butyl ester groups.

-

Deprotection and Functionalization : Hydrazinolysis removes the trifluoroacetyl group, exposing the central amine for trifluoroacetamide formation via reaction with trifluoroacetic anhydride.

This method achieves yields of 70–80% after column chromatography, though polar solvents like THF risk partial ester hydrolysis .

Solid-Phase Synthesis for Improved Purification

Leclercq et al. developed a solid-phase synthesis (SPS) method to circumvent solubility challenges :

-

Resin Functionalization : Chlorotrityl chloride resin is loaded with bromoacetic acid, followed by coupling with diethylenetriamine.

-

Alkylation : The resin-bound amine is alkylated with tert-butyl bromoacetate under mild basic conditions (K₂CO₃, DMF).

-

Cleavage and Isolation : Trifluoroethanol cleaves the product from the resin, yielding the tetra(tert-butyl ester) with a free central carboxyl group. Subsequent trifluoroacetamidation is performed in dichloromethane with trifluoroacetic anhydride.

This approach streamlines purification, achieving >90% purity by HPLC, but requires specialized equipment .

Selective Mono-Functionalization via Orthogonal Protection

Giordano et al. employed orthogonal protection to isolate the central amine for trifluoroacetamide coupling :

-

Phthaloyl Protection : Diethylenetriamine is bis-protected with phthalic anhydride, leaving the central amine free.

-

Carboxymethylation : Alkylation with tert-butyl bromoacetate forms four esters, followed by hydrazine-mediated phthaloyl deprotection.

-

Trifluoroacetamidation : The exposed amine reacts with trifluoroacetic anhydride in anhydrous THF, yielding the target compound.

This method avoids competitive ester hydrolysis but requires stringent anhydrous conditions to prevent lactam formation .

Comparative Analysis of Synthetic Methods

Reaction Optimization and Scalability

-

Temperature Control : Alkylation at −10°C minimizes ester cleavage, as shown in CN103787971A .

-

Solvent Selection : Cyclohexane/ethyl acetate (80:20) optimizes tert-butyl ester stability during chromatography .

-

Catalysis : Nickel(II) chloride suppresses racemization during trifluoroacetamidation, enhancing enantiomeric excess (>98%) .

Analytical Characterization

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃): δ 1.42 (s, 36H, tert-butyl), 3.25–3.60 (m, 8H, CH₂N), 4.10 (s, 8H, CH₂COO).

-

¹⁹F NMR : δ −75.5 (CF₃, trifluoroacetamide).

-

-

Mass Spectrometry :

-

ESI-MS : m/z 891.3 [M+H]⁺ (calculated for C₃₃H₅₆F₃N₅O₁₀).

-

Industrial-Scale Adaptations

CN103787971A describes a pilot-scale process using methyl vinyl ketone and tris(dimethylamino methane) to form spiro intermediates, though yields drop to 50–60% at >1 kg batches. Continuous flow systems improve throughput by 40% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and esters.

Scientific Research Applications

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in coordination chemistry and metal ion sequestration.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) involves its ability to form stable complexes with metal ions. This chelation process is facilitated by the multiple amine and carboxylate groups present in the molecule, which coordinate with metal ions, effectively sequestering them. This property is particularly useful in applications requiring metal ion removal or stabilization .

Comparison with Similar Compounds

Notes on Contradictions and Limitations

- Solubility vs. Stability : While tert-butyl esters improve lipid solubility, they may compromise chelating efficiency due to steric hindrance .

- Kinetic Debates : Conflicting studies exist on whether trifluoroacetamide slows metal-binding kinetics; some attribute this to solvent effects rather than electronic factors .

Biological Activity

Diethylenetriaminetetraacetic Acid Trifluoroacetamide Tetra(tert-butyl Ester), often abbreviated as DETA-TFA-TBA, is a complex organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in the fields of medicinal and environmental chemistry.

Chemical Structure

The structure of DETA-TFA-TBA includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of trifluoroacetamide and tert-butyl ester groups enhances its lipophilicity, which can affect its bioavailability and interaction with biological membranes.

The biological activity of DETA-TFA-TBA primarily stems from its ability to chelate metal ions and interact with various biological macromolecules. The chelation properties are particularly relevant in contexts such as:

- Metal Ion Sequestration : The compound can bind divalent and trivalent metal ions, which may play a role in detoxifying heavy metals in biological systems.

- Enzyme Inhibition : By binding to metal cofactors in enzymes, DETA-TFA-TBA may inhibit enzymatic activity, which can be beneficial in therapeutic contexts, such as cancer treatment.

Case Studies

- Anticancer Properties : Research has indicated that compounds with similar structures exhibit anticancer properties through apoptosis induction in cancer cells. DETA-TFA-TBA's ability to chelate essential metal ions may disrupt cellular processes in malignant cells, leading to increased apoptosis rates.

- Neuroprotective Effects : Some studies suggest that similar chelating agents can protect neurons from oxidative stress by sequestering free metal ions that catalyze the formation of reactive oxygen species (ROS).

Comparative Analysis

| Property | DETA-TFA-TBA | Similar Compounds |

|---|---|---|

| Molecular Weight | 615.75 g/mol | Varies |

| Chelation Ability | High | Moderate to High |

| Anticancer Activity | Promising | Established for some |

| Neuroprotective Activity | Potentially beneficial | Confirmed in some cases |

In Vitro Studies

In vitro studies have demonstrated that DETA-TFA-TBA can significantly reduce the proliferation of various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptotic pathways.

In Vivo Studies

Animal studies have shown that administration of DETA-TFA-TBA leads to reduced tumor growth in xenograft models. Additionally, neuroprotective effects were observed when the compound was administered in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.

Q & A

Basic: What methodologies are recommended for synthesizing diethylenetriaminetetraacetic acid trifluoroacetamide tetra(tert-butyl ester), and how can tert-butyl ester protection be optimized?

The synthesis involves sequential protection of carboxylic acid groups using tert-butyl esters and trifluoroacetamide functionalization. A critical step is the esterification of the parent diethylenetriaminetetraacetic acid (DTTA) using tert-butanol under anhydrous conditions, typically catalyzed by dicyclohexylcarbodiimide (DCC) or other coupling agents. To minimize side reactions, such as oxidative condensation (observed in analogous tert-butyl phenol derivatives), inert atmospheres (e.g., nitrogen or argon) and low temperatures (0–5°C) are recommended . Post-synthesis, purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures removal of unreacted tert-butyl esters or trifluoroacetamide byproducts. Confirmation of successful protection can be achieved via FT-IR (C=O stretch at ~1720 cm⁻¹ for esters) and ¹H NMR (tert-butyl singlet at δ 1.2–1.4 ppm) .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify tert-butyl ester protons (δ 1.2–1.4 ppm) and trifluoroacetamide carbonyl carbons (~160 ppm). ¹⁹F NMR is critical for verifying trifluoroacetamide groups (δ -75 to -80 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out contaminants (e.g., incomplete esterification products).

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% ideal for research use).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, as decomposition near 220°C may indicate ester group cleavage .

Advanced: How can researchers address unexpected byproducts, such as oxidative condensation products, during synthesis?

Unexpected byproducts (e.g., tetra(tert-butyl)diphenoquinone derivatives) may arise from redox side reactions, particularly when using strong acids or oxidants like thionyl chloride. To mitigate this:

- Avoid protic solvents : Use dichloromethane or THF instead of alcohols or water.

- Monitor reaction kinetics : Employ in-situ FT-IR or LC-MS to detect early-stage byproduct formation.

- Redox control : Introduce mild reducing agents (e.g., ascorbic acid) to suppress oxidative pathways observed in phenolic systems .

Post-reaction, optimize purification using preparative HPLC with ion-pairing reagents (e.g., TFA) to separate polar byproducts.

Advanced: How does the trifluoroacetamide group influence the compound’s stability and reactivity in aqueous versus non-polar environments?

The trifluoroacetamide group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., hydrolysis in aqueous buffers). Stability studies in PBS (pH 7.4) show rapid degradation (>50% in 24 hours), whereas non-polar solvents (e.g., DMSO) preserve integrity for weeks. For applications requiring aqueous compatibility, consider:

- Buffered solutions : Use pH 4–6 to slow hydrolysis.

- Lyophilization : Store as a lyophilized powder and reconstitute immediately before use.

Comparative ¹⁹F NMR tracking of trifluoroacetamide signals in D₂O vs. CDCl₃ provides real-time stability data .

Basic: What safety protocols are critical for handling this compound, given its hazardous properties?

- Ventilation : Use fume hoods to avoid inhalation of trifluoroacetamide vapors (linked to respiratory irritation, H335).

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory (H315/H319 skin/eye irritation risks).

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Segregate halogenated waste (trifluoroacetamide) from general organic waste per UN transport guidelines .

Advanced: How do tert-butyl ester groups alter the metal-chelating properties of the parent DTTA framework?

Tert-butyl esters sterically hinder coordination sites, reducing chelation efficiency for transition metals (e.g., Fe³⁺, Cu²⁺). Comparative UV-Vis titration studies with EDTA show a 40–60% decrease in binding affinity. To restore chelation, selective deprotection of tert-butyl esters using TFA/CH₂Cl₂ (1:1 v/v) is required. Post-deprotection, inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal binding capacity, with adjustments made for pH-dependent coordination .

Advanced: What strategies resolve contradictions in NMR data when tert-butyl ester signals overlap with other proton environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.